N-(4-(1H-苯并[d]咪唑-2-基)苯基)-2-(乙基磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
Target of Action
The compound, also known as N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide, primarily targets Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their dysregulation is often associated with cancer .
Mode of Action
It is likely that it binds to these kinases, inhibiting their activity and thus disrupting the cell cycle . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these kinases are often overexpressed .
Biochemical Pathways
The inhibition of Aurora kinase A and Cyclin-dependent kinase 2 affects the cell cycle, particularly the transition from G2 to M phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these kinases are often overexpressed .
Pharmacokinetics
Admet calculations suggest a favourable pharmacokinetic profile .
Result of Action
The compound’s action results in the disruption of the cell cycle, leading to cell cycle arrest and apoptosis . This can have a significant impact on the growth and proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the phenyl group: The benzimidazole core is then coupled with a halogenated benzene derivative through a nucleophilic substitution reaction.
Introduction of the ethylsulfonyl group: The final step involves the sulfonation of the benzamide derivative using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds and strong bases or acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Mebendazole: An antiparasitic drug that shares the benzimidazole core structure.
Albendazole: Another antiparasitic agent with a similar structure and mechanism of action.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is unique due to the presence of the ethylsulfonyl group, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged to develop new therapeutic agents or to study specific biochemical pathways.
生物活性
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a benzimidazole derivative, characterized by the following structural formula:
Key Structural Features
- Benzimidazole Core : This core structure is known for various biological activities.
- Ethylsulfonyl Group : This moiety may enhance solubility and biological activity compared to other derivatives.
Target Kinases
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide primarily targets:
- Aurora Kinase A : Involved in cell cycle regulation, particularly during mitosis.
- Cyclin-dependent Kinase 2 (CDK2) : Plays a crucial role in cell cycle progression from G1 to S phase.
Mode of Action
The compound inhibits the activity of these kinases, leading to:
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
In Vitro Studies
Research indicates that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide exhibits potent inhibitory effects on cancer cell lines. For instance, studies have shown effective IC50 values against various tumor types, indicating its potential as an anticancer agent.
Cell Line | IC50 (μM) | Reference |
---|---|---|
A549 (Lung Cancer) | 0.85 | |
MCF-7 (Breast Cancer) | 1.20 | |
HeLa (Cervical Cancer) | 0.75 |
Pharmacokinetics
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest a favorable pharmacokinetic profile for this compound, indicating good oral bioavailability and metabolic stability.
Study 1: Inhibition of Tumor Growth
A study published in PubMed demonstrated that the compound effectively inhibited tumor growth in xenograft models by targeting Aurora kinase A and CDK2. The results showed a significant reduction in tumor volume compared to control groups.
Study 2: Mechanistic Insights
Research conducted on the cellular mechanisms revealed that treatment with N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells, further supporting its role as an apoptosis inducer.
Comparison with Similar Compounds
To understand the unique properties of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide, it is essential to compare it with other benzimidazole derivatives:
属性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-2-29(27,28)20-10-6-3-7-17(20)22(26)23-16-13-11-15(12-14-16)21-24-18-8-4-5-9-19(18)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBJAUUONYWWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。